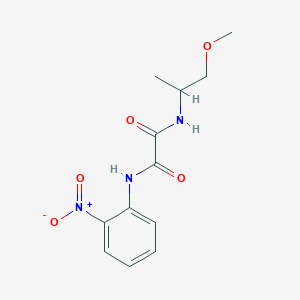

N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide

Description

N1-(1-Methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide is a synthetic oxalamide derivative characterized by a methoxy-substituted alkyl chain (1-methoxypropan-2-yl) at the N1 position and an electron-deficient aromatic nitro group (2-nitrophenyl) at the N2 position. Oxalamides are versatile scaffolds with applications ranging from pharmaceuticals (e.g., antiviral agents, enzyme inhibitors) to flavoring compounds, depending on substituent modifications .

Properties

IUPAC Name |

N'-(1-methoxypropan-2-yl)-N-(2-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O5/c1-8(7-20-2)13-11(16)12(17)14-9-5-3-4-6-10(9)15(18)19/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTILFVEPYGWCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide typically involves the reaction of 1-methoxypropan-2-amine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitrophenyl group can be reduced to form amino derivatives.

Substitution: The methoxypropan-2-yl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted oxalamides with different functional groups.

Scientific Research Applications

N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituents on the oxalamide core critically influence physicochemical properties, biological activity, and metabolic stability. Below is a structural comparison with key analogs:

Key Observations:

Physicochemical Properties

Notes:

Toxicological Considerations

- Flavoring Agents: S336 and related oxalamides exhibit NOEL values of 100 mg/kg/day in rodents, deemed safe for consumption .

Biological Activity

N1-(1-methoxypropan-2-yl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Nitration : The precursor compound undergoes nitration to introduce the nitro group on the phenyl ring.

- Formation of Oxalamide : The oxalamide linkage is formed by reacting the nitrated phenyl compound with an appropriate amine and oxalic acid derivatives.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

Preliminary research suggests that this compound may inhibit cancer cell proliferation. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to activate caspase pathways, which are critical in programmed cell death.

The proposed mechanism of action for this compound includes:

- Reduction of Nitro Group : The nitro group can be reduced to form an amino group, enhancing interaction with biological targets.

- Oxalamide Linkage Stability : The oxalamide structure contributes to the compound's stability and ability to form hydrogen bonds with biological macromolecules.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

| Study | Subject | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Showed effective inhibition against E. coli and S. aureus at low concentrations. |

| Study 2 | Cancer Research | Induced apoptosis in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines with IC50 values of 15 µM and 20 µM, respectively. |

| Study 3 | Mechanism Exploration | Identified activation of caspase-3 and caspase-9 pathways in treated cancer cells. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.